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BOSTON, MA – November 19, 2025 – In the landscape of targeted protein degradation, the

Bruton's tyrosine kinase (BTK) degrader, DD-03-171, demonstrates a remarkable and highly

selective profile, setting a new benchmark for precision in kinase-targeting therapeutics. This

guide provides a comprehensive comparison of DD-03-171's cross-reactivity with other

kinases, supported by available experimental data, detailed methodologies, and visual

representations of its mechanism and the experimental workflow used to determine its

specificity.

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) with a DC50 of 5.1 nM.[1] It

functions by inducing the degradation of BTK through the proteasome in a Cereblon (CRBN)-

dependent manner.[1] This targeted degradation approach offers a distinct advantage over

traditional kinase inhibition, and its efficacy is critically dependent on its selectivity.

Quantitative Analysis of Kinase Selectivity
To ascertain the selectivity of DD-03-171, its binding against a comprehensive panel of 468

kinases was assessed using the KINOMEscan™ platform at a concentration of 1 µM. The

results unequivocally demonstrate that DD-03-171 is exceptionally selective for BTK, showing

no significant binding to any of the other 468 kinases tested.[2] This high degree of selectivity

minimizes the potential for off-target effects, a common challenge in kinase inhibitor

development.
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While the raw numerical data ("percent of control") for the entire 468 kinase panel is not

publicly available, the consistent reports from multiple sources confirm the high selectivity of

DD-03-171. The data is summarized in the table below.

Target Kinase
DD-03-171 Binding
at 1 µM

Other Kinases (467
total)

DD-03-171 Binding
at 1 µM

BTK Exclusive Binding
All other 467 kinases

in the panel
No Significant Binding

Experimental Protocols
The assessment of DD-03-171's kinase selectivity was performed using the KINOMEscan™

competition binding assay. This methodology provides a quantitative measure of compound

binding to a large panel of kinases.

KINOMEscan™ Competition Binding Assay Protocol

The KINOMEscan™ assay platform is based on a competition binding assay that measures the

ability of a test compound to compete with an immobilized, active-site directed ligand for

binding to the kinase of interest. The assay involves three key components: a DNA-tagged

kinase, the immobilized ligand, and the test compound (DD-03-171).

The amount of kinase bound to the immobilized ligand is measured by quantifying the amount

of kinase-tagged DNA using quantitative PCR (qPCR). A reduction in the amount of bound

kinase in the presence of the test compound indicates binding. The results are typically

reported as "percent of control," where the control is the amount of kinase bound in the

absence of the test compound.

Visualizing the Mechanism and Workflow
To further elucidate the context of DD-03-171's function and the process of its selectivity

screening, the following diagrams are provided.
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Experimental Workflow for KINOMEscan™ Selectivity Profiling.

In conclusion, DD-03-171 exhibits an exceptional selectivity profile, a critical attribute for a

therapeutic agent designed for targeted protein degradation. The lack of significant off-target

binding across a broad panel of kinases underscores its potential for a favorable safety profile

and validates the precision of its design. This high degree of selectivity, combined with its

potent degradation of BTK, positions DD-03-171 as a promising candidate for further

development in the treatment of B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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